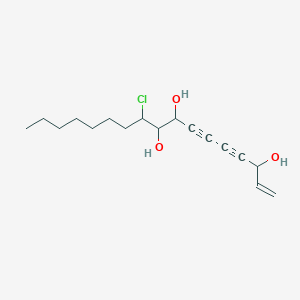
10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol is a natural product found in Niphogeton ternata with data available.
Aplicaciones Científicas De Investigación
Chemical Constituents Identification
10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol has been identified as a chemical constituent in various plants. For instance, it was isolated from the methanol extract of Niphogeton ternata, a medicinal plant from Colombia, alongside other compounds (Duan et al., 2002). This highlights its natural occurrence and potential relevance in phytochemical studies.
Anticancer Properties
Research indicates the compound's potential in cancer treatment. In a study focused on isolating anticancer compounds from Peucedanum japonicum Thunb. roots, 10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol showed significant cytotoxic activity against HepG2 cells, a human liver cancer cell line (Jun et al., 2014).
Photooxidation Studies
The compound has been used in photooxidation studies. For example, a polyacetylene compound from Panax ginseng was irradiated with UV light, leading to a photooxidized compound (Koh et al., 1986). Such studies are significant in understanding the chemical behavior of polyacetylenes under different conditions.
Synthesis Techniques
Research has been conducted on the synthesis of related compounds, which helps in understanding the structural and chemical properties of 10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol. Kumaraswamy and Sadaiah (2012) developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, a compound related to 10-Chloro-1-heptadecene-4,6-diyne-3,8,9-triol (Kumaraswamy & Sadaiah, 2012).
Anti-Inflammatory and Antibacterial Activities
Studies have also explored the anti-inflammatory and antibacterial properties of similar polyacetylenes. For example, a polyacetylene compound from Cirsium japonicum var. ussuriense showed inhibition of caspase-1-mediated IL-1β expression, suggesting anti-inflammatory effects (Shim et al., 2012). Additionally, polyynes isolated from the roots of Angelica sinensis exhibited anti-TB activity, highlighting their potential in treating tuberculosis (Deng et al., 2008).
Propiedades
Fórmula molecular |
C17H25ClO3 |
|---|---|
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
10-chloroheptadec-1-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H25ClO3/c1-3-5-6-7-8-12-15(18)17(21)16(20)13-10-9-11-14(19)4-2/h4,14-17,19-21H,2-3,5-8,12H2,1H3 |
Clave InChI |
VKOLPKBPPQVWIT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(C(C#CC#CC(C=C)O)O)O)Cl |
Sinónimos |
10-chloro-1-heptadecene-4,6-diyne-3,8,9-triol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



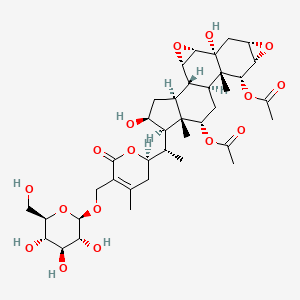
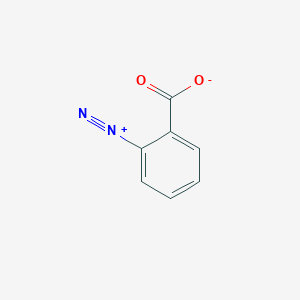
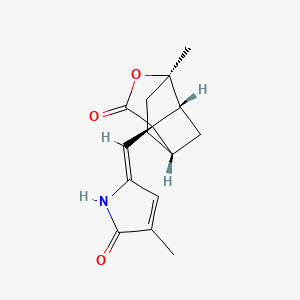
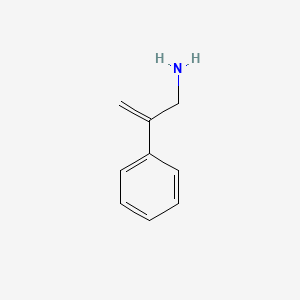
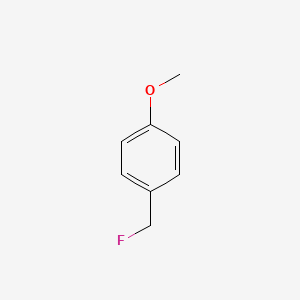
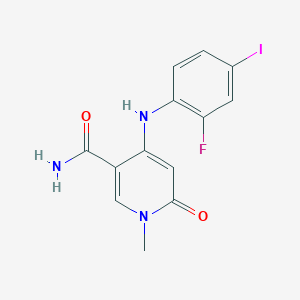
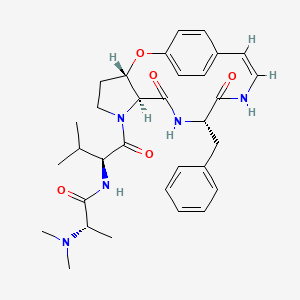
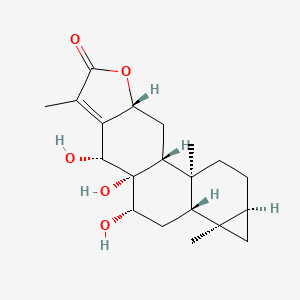
![N-[2-methyl-5-(methylcarbamoyl)phenyl]-2-{[(1R)-1-methylpropyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B1251596.png)
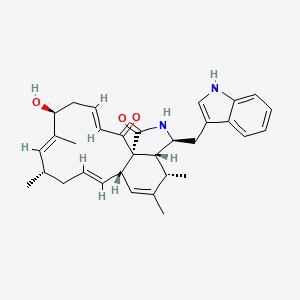
![[18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
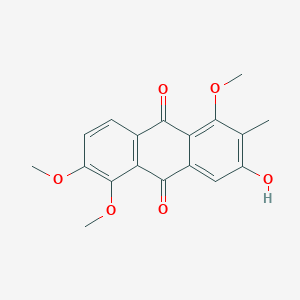
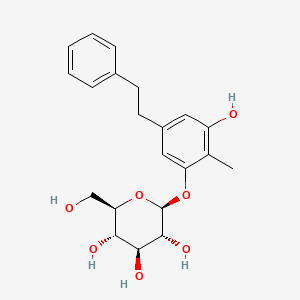
![(3R,4S,7R,10R)-3-[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1251605.png)